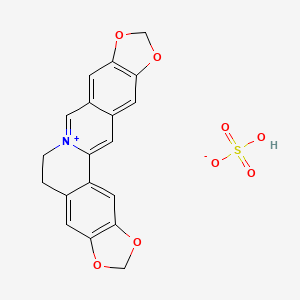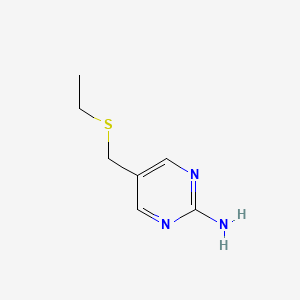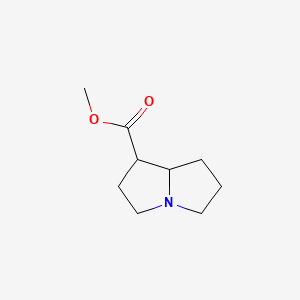
IsoCoptisine sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
IsoCoptisine sulfate is a bioactive alkaloid compound derived from the plant Coptis chinensis, commonly known as Chinese goldthread. This compound is known for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. This compound is a sulfate derivative, which enhances its solubility and bioavailability, making it a valuable compound for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of IsoCoptisine sulfate typically involves the extraction of coptisine from Coptis chinensis, followed by a sulfation process. The sulfation can be achieved using reagents such as sulfur trioxide-pyridine complex or chlorosulfonic acid. The reaction conditions often require a controlled temperature and pH to ensure the successful attachment of the sulfate group to the coptisine molecule.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale extraction and purification processes. The plant material is subjected to solvent extraction to isolate coptisine, which is then purified using chromatographic techniques. The purified coptisine is subsequently sulfated under optimized conditions to produce this compound. The final product is purified and crystallized to obtain a high-purity compound suitable for research and pharmaceutical applications.
化学反応の分析
Types of Reactions
IsoCoptisine sulfate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where the sulfate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in inert atmospheres to prevent oxidation.
Substitution: Various nucleophiles can be used to replace the sulfate group, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce desulfated derivatives. Substitution reactions can result in a wide range of functionalized coptisine derivatives.
科学的研究の応用
IsoCoptisine sulfate has a broad range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other bioactive compounds and studying reaction mechanisms.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential anticancer, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
作用機序
The mechanism of action of IsoCoptisine sulfate involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes, such as indoleamine 2,3-dioxygenase (IDO), which plays a role in immune regulation. This compound also modulates signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects.
類似化合物との比較
IsoCoptisine sulfate is similar to other alkaloid compounds such as berberine sulfate and palmatine sulfate. it is unique in its specific molecular structure and bioactivity profile. Compared to berberine sulfate, this compound has shown higher potency in certain antimicrobial assays. Palmatine sulfate, on the other hand, has different pharmacokinetic properties, making this compound a distinct compound with its own set of applications and advantages.
List of Similar Compounds
- Berberine sulfate
- Palmatine sulfate
- Coptisine
- Tetrahydroberberine
This compound stands out due to its unique combination of solubility, bioavailability, and bioactivity, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C19H15NO8S |
|---|---|
分子量 |
417.4 g/mol |
IUPAC名 |
hydrogen sulfate;5,7,18,20-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.017,21]tetracosa-1(24),2,4(8),9,13,15,17(21),22-octaene |
InChI |
InChI=1S/C19H14NO4.H2O4S/c1-2-20-8-13-6-18-17(22-9-23-18)5-12(13)3-15(20)14-7-19-16(4-11(1)14)21-10-24-19;1-5(2,3)4/h3-8H,1-2,9-10H2;(H2,1,2,3,4)/q+1;/p-1 |
InChIキー |
UHBYMQRSEJCION-UHFFFAOYSA-M |
正規SMILES |
C1C[N+]2=CC3=CC4=C(C=C3C=C2C5=CC6=C(C=C51)OCO6)OCO4.OS(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3',7-Diacetyloxy-6',6'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl)methyl acetate](/img/structure/B12103505.png)

![benzyl (S)-1-((3aS,4R,6R,6aS)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pent-4-en-2-ylcarbamate](/img/structure/B12103514.png)


![2-[1-hydroxy-9-(hydroxymethyl)-6,6-dimethyl-3-pentyl-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-yl]acetate](/img/structure/B12103521.png)



![9H-fluoren-9-ylmethyl N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12103544.png)

![2-pentyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B12103558.png)

